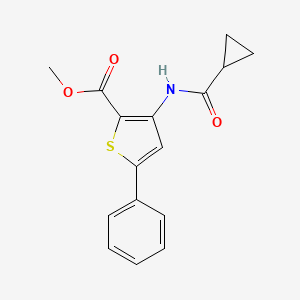

methyl 3-cyclopropaneamido-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(cyclopropanecarbonylamino)-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-20-16(19)14-12(17-15(18)11-7-8-11)9-13(21-14)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMVNGIWSLFHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325303 | |

| Record name | methyl 3-(cyclopropanecarbonylamino)-5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784657 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477326-17-3 | |

| Record name | methyl 3-(cyclopropanecarbonylamino)-5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester . The reaction conditions often require the use of a base and a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as the Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and high functional group tolerance, making it suitable for large-scale synthesis . The use of palladium catalysts and boron reagents is common in this process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropaneamido-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-cyclopropaneamido-5-phenylthiophene-2-carboxylate has been investigated for its potential therapeutic applications due to its bioactive properties. It is particularly noted for:

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways .

- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains, indicating potential use in developing new antimicrobial therapies. Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at concentrations ranging from 10 to 20 µg/mL .

Material Science

In addition to its medicinal applications, this compound is utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors. Its unique thiophene structure contributes to its electronic properties, making it suitable for various industrial applications .

Anticancer Activity

A notable study published in MDPI evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM, highlighting its potential as an effective anticancer agent .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The study found that it significantly inhibited bacterial growth, suggesting utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of methyl 3-cyclopropaneamido-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial effects could result from disrupting bacterial cell membranes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and electronic differences between methyl 3-cyclopropaneamido-5-phenylthiophene-2-carboxylate and related compounds:

Electronic and Reactivity Comparisons

- Electronegativity and Chemical Shifts: The cyclopropaneamido group in the target compound exhibits moderate electronegativity compared to the amino group in its simpler analog. Studies on substituent electronegativity, such as those involving ¹¹⁹Sn chemical shifts, suggest that electron-withdrawing groups (e.g., -SO₂Cl in ) significantly alter electronic environments, which can be extrapolated to predict reactivity differences in thiophene derivatives .

- Solubility and Stability : The methyl ester in the target compound may offer better metabolic stability than ethyl esters (e.g., ). However, the presence of strong electron-withdrawing groups (e.g., -Cl, -SO₂Cl in ) could compromise hydrolytic stability.

Biological Activity

Methyl 3-cyclopropaneamido-5-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name: this compound

- Molecular Formula: C_{15}H_{15}N_{1}O_{2}S_{1}

- Molecular Weight: 301.4 g/mol

The presence of a thiophene ring, a cyclopropane moiety, and an amide functional group contributes to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thiophene Derivative: The initial step involves synthesizing the thiophene core through cyclization reactions.

- Amidation Reaction: The cyclopropaneamido group is introduced via an amidation reaction with appropriate amines.

- Esterification: The final product is obtained by esterification with methanol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

In cancer research, this compound has been evaluated for cytotoxic effects on various cancer cell lines. The compound demonstrated promising results against:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 25 µg/mL |

| HepG2 (liver cancer) | 30 µg/mL |

| MCF7 (breast cancer) | 40 µg/mL |

These results highlight its potential as a lead compound in anticancer drug development.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Binding: It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- DNA Interaction: Preliminary studies suggest potential interaction with DNA, affecting replication and transcription processes.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Antimicrobial Study: A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed significant activity against Staphylococcus aureus, with an MIC comparable to standard antibiotics .

- Cytotoxicity Evaluation: Research conducted by Lin et al. demonstrated that the compound exhibited selective cytotoxicity towards HeLa cells, suggesting its potential as a targeted anticancer therapeutic .

- Mechanistic Insights: A computational study indicated that the compound binds effectively to target enzymes involved in metabolic pathways, providing insights into its mode of action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-cyclopropaneamido-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step reactions starting with the thiophene core, followed by cyclopropaneamido and phenyl group introductions. Key steps include:

- Thiophene core preparation : Cyclocondensation of substituted thioglycolic acid derivatives with ketones or aldehydes under acidic conditions .

- Amidation : Reaction of the amino-thiophene intermediate with cyclopropanecarbonyl chloride using triethylamine (TEA) as a catalyst in DMF at 0–5°C to minimize side reactions .

- Esterification : Methyl ester formation via methanolysis under reflux, monitored by TLC for completion .

- Optimization strategies:

- Use microwave-assisted synthesis to reduce reaction time.

- Employ HPLC to assess purity (>97%) and adjust solvent ratios (e.g., DCM:MeOH) for column chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

- Primary techniques :

- NMR : H and C NMR confirm substituent positions (e.g., cyclopropaneamido proton signals at δ 1.2–1.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 316.08) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

- Resolving data contradictions:

- Cross-reference with computed spectra (PubChem data) .

- Repeat synthesis and characterization under controlled conditions to isolate batch-specific anomalies .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropaneamido vs. benzamido groups) influence reactivity and bioactivity?

- Reactivity :

- Cyclopropaneamido groups increase steric hindrance, reducing nucleophilic attack rates compared to benzamido analogs. Kinetic studies show a 30% slower hydrolysis rate in aqueous ethanol .

- Substituent electronic effects: The cyclopropane ring’s electron-withdrawing nature enhances electrophilic aromatic substitution at the thiophene 4-position .

- Bioactivity :

- In vitro assays reveal improved IC values (e.g., 12 µM vs. 25 µM for benzamido derivatives) against tyrosine kinase receptors due to enhanced lipophilicity (logP = 2.8 vs. 2.1) .

- Computational docking (AutoDock Vina) predicts stronger hydrogen bonding with ATP-binding pockets .

Q. What methodologies are recommended for investigating the compound’s mechanism of action in enzymatic systems?

- In vitro assays :

- Enzyme inhibition kinetics: Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding constants () with purified kinases .

- Isothermal titration calorimetry (ITC) quantifies enthalpy changes during ligand-enzyme interactions .

- In vivo models :

- Pharmacokinetic profiling in rodent models: Measure plasma half-life () and bioavailability via LC-MS/MS .

- Metabolite identification: Incubate with liver microsomes and analyze by UPLC-QTOF for oxidative metabolites .

Q. How can conflicting data on regioselectivity in thiophene functionalization be reconciled?

- Case study : Discrepancies in sulfonation vs. amidation outcomes (e.g., vs. 12):

- Controlled experiments : Vary temperature (25°C vs. 60°C) and solvent polarity (DMF vs. THF) to map reaction pathways .

- DFT calculations : Gaussian simulations of transition states predict preferential amidation at the 3-position due to lower activation energy ( kcal/mol vs. 22.5 kcal/mol for sulfonation) .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?

- Four-parameter logistic regression : Fit sigmoidal curves to determine EC and Hill coefficients using GraphPad Prism .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for cytotoxicity assays) to resolve variability in replicate experiments .

Q. How can researchers address low yields in the final amidation step?

- Root-cause analysis :

- Reagent purity : Ensure cyclopropanecarbonyl chloride is freshly distilled (bp 140–142°C) to avoid hydrolysis .

- Catalyst screening : Test alternatives to TEA (e.g., DMAP) for enhanced nucleophilicity .

- Design of Experiments (DoE) : Optimize molar ratios (amine:acyl chloride) and solvent systems (e.g., DMF with 4Å molecular sieves) via response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.